Unique Regulatory Identity as EP Impurity I/USP RC A
Acyclovir Acetate is designated as Valaciclovir EP Impurity I, USP Acyclovir Related Compound A, and Ph Eur Aciclovir Impurity A . No other acyclovir ester (e.g., butyrate, propionate, hexanoate) holds this official compendial status. This singular regulatory identity establishes it as the mandatory reference standard for compendial compliance testing.
| Evidence Dimension | Official compendial status and designated impurity nomenclature |
|---|---|
| Target Compound Data | Acyclovir Acetate (CAS 102728-64-3) — EP Impurity I (Valaciclovir); USP Acyclovir Related Compound A; Ph Eur Aciclovir Impurity A; USP Acyclovir RC A; Valaciclovir USP RC I |
| Comparator Or Baseline | All other acyclovir 2′-esters (butyrate, propionate, hexanoate, pivalate, valerate) — no EP/USP compendial designation |
| Quantified Difference | Exclusive regulatory recognition; zero alternative esters have equivalent official compendial status |
| Conditions | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) compendial monographs |
Why This Matters
Procurement decisions for regulatory quality control require the exact EP/USP-designated reference standard; no alternative ester meets this requirement.
